In Vivo Sorbitol-Lowering Potency: 12-Fold Lower Effective Dose vs. Sorbinil in Diabetic Rat Sciatic Nerve
The target compound, 2,3-dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione, significantly inhibits sorbitol accumulation in the sciatic nerve of streptozotocin-diabetic rats when administered orally at 2.5 mg/kg, with no observable toxic effects [1]. By contrast, the clinically studied aldose reductase inhibitor sorbinil requires a mean dietary dose of 30 mg/kg/day to achieve comparable sorbitol reduction in the same tissue and model [2].
| Evidence Dimension | Minimum effective oral dose for significant sorbitol reduction in diabetic rat sciatic nerve |
|---|---|
| Target Compound Data | 2.5 mg/kg (single oral dose) |
| Comparator Or Baseline | Sorbinil at 30 mg/kg/day (dietary admixture) |
| Quantified Difference | 12-fold lower dose required for the target compound |
| Conditions | Streptozotocin-induced diabetic rat model; sciatic nerve sorbitol measurement |
Why This Matters
A 12-fold lower effective dose in the same animal model indicates superior in vivo potency or bioavailability, enabling lower dosage forms, reduced excipient burden, and potentially improved chronic safety margin in diabetic complication therapy.
- [1] Belletire, J. L.; Sarges, R. Method for lowering sorbitol levels using spiro-imides. U.S. Patent 4,307,108, December 22, 1981. (Disclosure that 2,3-dihydro-spiro[1H-indene-1,3'-pyrrolidine]-2',5'-dione inhibits sciatic nerve sorbitol at 2.5 mg/kg p.o.). View Source
- [2] Calcutt, N. A.; Tomlinson, D. R.; Willars, G. B.; Compton, A. M.; Keen, P. Substance P levels in peripheral nerve, skin, atrial myocardium and gastrointestinal tract of rats with long-term diabetes mellitus: Effects of aldose reductase inhibition. Neuroscience, 1989, 31(3), 705-714. (Sorbinil mean dose 30 mg/kg/day). View Source
